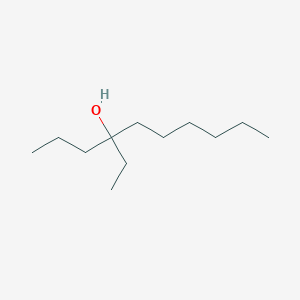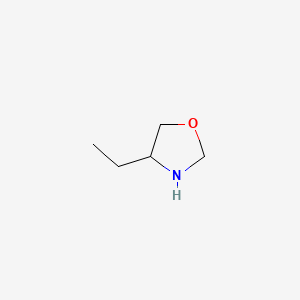
4-Ethyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyloxazolidine is a heterocyclic organic compound with the molecular formula C5H11NO It belongs to the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyloxazolidine can be synthesized through the condensation of 2-aminoethanol with an aldehyde or ketone. The reaction typically involves heating the reactants in the presence of an acid catalyst. The general reaction is as follows: [ \text{RCHO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{RCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{OH}) ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chiral catalysts can also be employed to produce enantiomerically pure compounds, which are important for specific applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-substituted oxazolidines
Scientific Research Applications
4-Ethyloxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyloxazolidine involves its ability to form stable complexes with various substrates. It can act as a ligand, binding to metal ions and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparison with Similar Compounds
Oxazolidinones: These are structurally similar but contain a carbonyl group.
Isoxazolidines: These have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazolidines: These contain sulfur instead of oxygen in the ring.
Uniqueness: 4-Ethyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
53019-53-7 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazolidine |
InChI |
InChI=1S/C5H11NO/c1-2-5-3-7-4-6-5/h5-6H,2-4H2,1H3 |
InChI Key |
LAHLFHOVSWLGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


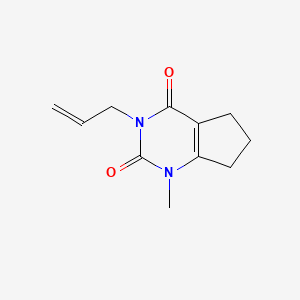

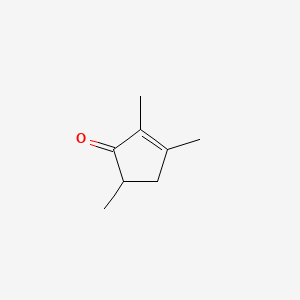
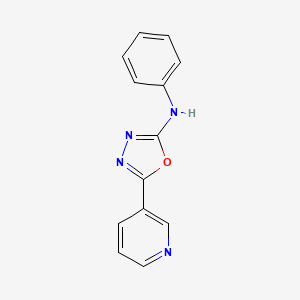

![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
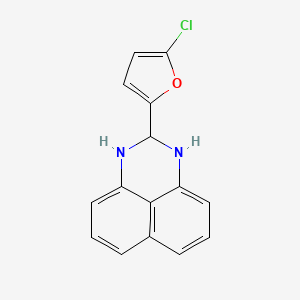
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

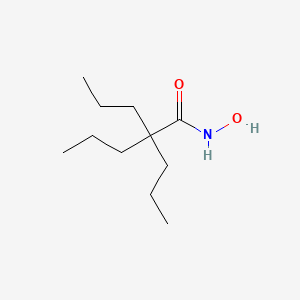
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

